molecular formula C7H12O3 B14410920 Acetic acid;penta-1,3-dien-2-ol CAS No. 87567-92-8

Acetic acid;penta-1,3-dien-2-ol

Cat. No.: B14410920
CAS No.: 87567-92-8
M. Wt: 144.17 g/mol
InChI Key: ADLVGANUPYOISW-UHFFFAOYSA-N
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Description

However, its nomenclature suggests a combination of acetic acid (CH₃COOH) and penta-1,3-dien-2-ol (HOCH₂CH=CHCH₂CH₂). The semicolon typically denotes a mixture or salt, implying a proton transfer between the acidic acetic acid and the basic hydroxyl group of the dienol. Structurally, this could form a hydrogen-bonded complex or an ionic pair, though direct bonding (e.g., esterification) would yield a distinct name like penta-1,3-dien-2-yl acetate. Their interaction may stabilize reactive intermediates or enhance solubility in organic syntheses .

Properties

CAS No.

87567-92-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetic acid;penta-1,3-dien-2-ol

InChI

InChI=1S/C5H8O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-4,6H,2H2,1H3;1H3,(H,3,4)

InChI Key

ADLVGANUPYOISW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;penta-1,3-dien-2-ol can be achieved through various methods. One common approach involves the formation of oxygenated dienes from methylcarbonyl compounds via the formation of dienolates . This method has been used to access 1,3-dienes bearing silyloxy, alkyloxy, or phosphate substituents in position 2 of the 1,3-dienyl motif . Another method involves olefination reactions, where lithiated allylic phosphonates undergo efficient olefination reactions with aldehydes in the presence of HMPA to give terminal 1,3-dienes with high selectivity for the E-isomer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;penta-1,3-dien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the carboxylic acid and alcohol functional groups allows for a wide range of reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can lead to the formation of aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Acetic acid;penta-1,3-dien-2-ol has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow for the development of new pharmaceuticals or biologically active compounds. In industry, it can be used in the production of polymers, resins, and other materials .

Comparison with Similar Compounds

Structural Analogues

(a) Penta-1,3-dienyl Derivatives in Dyes

Cy5 dyes (e.g., Cy5-COOH ) feature penta-1,3-dienyl bridges conjugated to indolium or benzindolium moieties. For example:

  • Cy5-4S-Me-COT (32) : Contains a penta-1,3-dienyl group linking cyclooctatetraene and indolinium structures. Acetic acid is used as a solvent in its synthesis, enabling condensation reactions at 110°C .
  • BG-Cy5 : A fluorescent tag with a penta-1,3-dienyl group synthesized via acetic acid-mediated coupling .

Comparison: Unlike "acetic acid;penta-1,3-dien-2-ol," these dyes integrate the dienyl group into rigid π-conjugated systems, crucial for fluorescence.

(b) Dienols in Pharmaceutical Intermediates
  • (4E)-5-(4-Chlorophenyl)penta-1,4-dien-3-one (D1): A synthetic intermediate for drug candidates. Prepared using acetic acid in aqueous 2-methoxyethanol under tungsten light irradiation (88% yield) .
  • 4-Benzylidene-1,6-heptadien-4-ol (127): A dienol synthesized via Lewis base-catalyzed sulfenocyclization. Acetic acid is absent here, but similar dienols highlight reactivity in Michael additions .

Comparison: These compounds emphasize the dienol's role in cyclization or electrophilic additions. "this compound" may exhibit analogous reactivity but with enhanced acidity from acetic acid, favoring protonation or stabilization of intermediates.

Functional and Reactivity Differences

Parameter This compound Cy5 Dyes Pharmaceutical Dienols
Structure Likely ionic pair or H-bonded complex Conjugated π-system Isolated dienol moiety
Role of Acetic Acid Reactant/solvent Solvent/catalyst Absent
Key Reactivity Proton transfer, tautomerism Photoabsorption/emission Cyclization, nucleophilic attack
Applications Intermediate stabilization Fluorescent labeling Drug synthesis

Industrial and Research Relevance

  • Dyes: Conjugated dienyl groups in Cy5 dyes are irreplaceable for near-infrared imaging. Acetic acid’s role here is non-structural but critical for reaction efficiency .
  • Pharmaceuticals: Dienols like D1 are precursors to bioactive molecules. "this compound" could serve as a proton source in similar syntheses .

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